tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C15H24ClN3O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. This reaction is often carried out under hydrogenation conditions using palladium on carbon as a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperazine ring and the amino group play crucial roles in binding to the target site, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is unique due to its amino group, which provides additional reactivity and binding capabilities compared to its analogs. This makes it particularly useful in the synthesis of pharmaceuticals and in biological studies where specific interactions with enzymes or receptors are required.
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;/h4-7H,8-11,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBDYWNMRYIJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-99-9 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, 1,1-dimethylethyl ester, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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